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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 2-(Morpholino)phenylboronic acid. While specific experimental data for this

compound is not readily available in the public domain, this document outlines the theoretical

spectroscopic values and general experimental protocols for its analysis using Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The

information herein is compiled from analyses of structurally related compounds, including

phenylboronic acid and N-substituted morpholines, to offer a predictive guide for researchers.

This guide also includes detailed experimental methodologies and data visualization to aid in

the characterization of this and similar molecules.

Introduction
2-(Morpholino)phenylboronic acid is a bifunctional organic compound featuring a

phenylboronic acid moiety and a morpholine substituent. Phenylboronic acids are a critical

class of compounds in organic synthesis, renowned for their utility in Suzuki-Miyaura cross-

coupling reactions to form carbon-carbon bonds. The boronic acid functional group also allows

for the formation of reversible covalent complexes with diols, a property leveraged in the design

of sensors and drug delivery systems. The morpholine group, a common heterocycle in
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medicinal chemistry, can influence the compound's solubility, polarity, and pharmacological

activity.

Accurate structural elucidation and purity assessment are paramount in the development of

novel chemical entities. Spectroscopic techniques such as NMR, IR, and MS are indispensable

tools for this purpose. This guide presents a framework for the spectroscopic analysis of 2-
(Morpholino)phenylboronic acid.

Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra for 2-(Morpholino)phenylboronic
acid, the following tables summarize the expected quantitative data based on the analysis of

its constituent fragments and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 2-(Morpholino)phenylboronic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 7.9 d 1H
Ar-H (ortho to -

B(OH)₂)

~7.2 - 7.4 m 3H Ar-H

~4.9 - 5.2 br s 2H B(OH)₂

~3.8 - 3.9 t 4H -N-CH₂-CH₂-O-

~3.0 - 3.1 t 4H -N-CH₂-CH₂-O-

Table 2: Predicted ¹³C NMR Spectral Data for 2-(Morpholino)phenylboronic acid
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Chemical Shift (δ) ppm Assignment

~150 - 155 Ar-C-N

~135 - 140 Ar-C-B

~130 - 135 Ar-CH

~125 - 130 Ar-CH

~120 - 125 Ar-CH

~115 - 120 Ar-CH

~66 - 68 -N-CH₂-CH₂-O-

~52 - 54 -N-CH₂-CH₂-O-

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-(Morpholino)phenylboronic acid

Wavenumber (cm⁻¹) Intensity Assignment

~3600 - 3200 Broad, Strong O-H stretch (B(OH)₂)

~3050 - 3000 Medium Aromatic C-H stretch

~2950 - 2850 Medium
Aliphatic C-H stretch

(morpholine)

~1600, ~1475 Medium-Strong Aromatic C=C stretch

~1350 - 1300 Strong B-O stretch

~1250 - 1200 Strong C-N stretch

~1115 Strong C-O-C stretch (morpholine)

~750 Strong
Ortho-disubstituted benzene

C-H bend

Mass Spectrometry (MS)
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Table 4: Predicted Mass Spectrometry Data for 2-(Morpholino)phenylboronic acid

m/z Ion

207.11 [M]⁺ (Molecular Ion for C₁₀H₁₄BNO₃)

208.11 [M+H]⁺ (Protonated Molecule)

189.10 [M-H₂O]⁺

162.09 [M-B(OH)₂]⁺

120.08 [C₈H₁₀N]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are

general protocols and may require optimization for specific instrumentation and sample

characteristics.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Morpholino)phenylboronic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The

choice of solvent is critical as the chemical shifts of the B(OH)₂ protons are solvent-

dependent and may exchange with D₂O.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-64 scans for adequate signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a transparent disk using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path and record the sample spectrum.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water.

Instrumentation: A variety of mass spectrometers can be used, with Electrospray Ionization

(ESI) being a common technique for this type of molecule.[1]

Data Acquisition:

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas

flow, and temperature) to achieve stable and efficient ionization.

Acquire the mass spectrum in positive or negative ion mode. For 2-
(Morpholino)phenylboronic acid, positive ion mode is likely to be more informative due

to the presence of the basic morpholine nitrogen.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for obtaining and analyzing the

spectroscopic data.
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NMR Spectroscopy Workflow IR Spectroscopy Workflow Mass Spectrometry Workflow
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Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.
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Caption: Integration of spectroscopic data for structural elucidation.

Conclusion
This technical guide provides a predictive framework for the spectroscopic characterization of

2-(Morpholino)phenylboronic acid. While experimental data for this specific molecule is not

widely published, the expected NMR, IR, and MS data have been tabulated based on the

known spectral properties of its constituent functional groups. The detailed experimental

protocols and workflow diagrams serve as a practical resource for researchers engaged in the

synthesis and analysis of this and related compounds. The synergistic use of these

spectroscopic techniques is crucial for unambiguous structure determination and purity

assessment in chemical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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